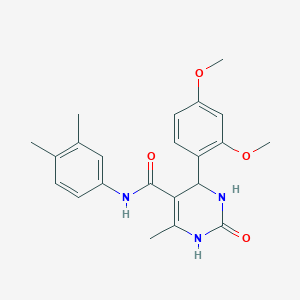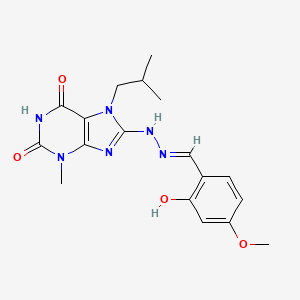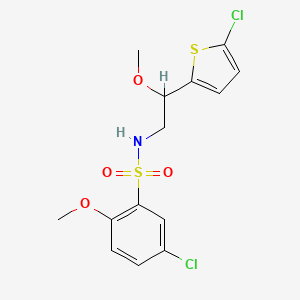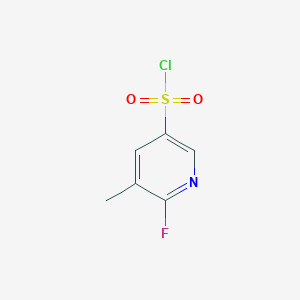
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dimethoxyphenyl and dimethylphenyl groups are aromatic rings, which could contribute to the stability of the molecule. The carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxamide group might make this compound polar, affecting its solubility in different solvents. The aromatic rings could contribute to its stability and possibly its color .Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
Research has focused on the synthesis of novel compounds with similar structural features, exploring their biological activities. For example, compounds derived from similar core structures have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities. These studies aim to identify potential therapeutic agents by modifying the chemical structure to enhance efficacy and selectivity for specific biological targets. Such modifications often involve the introduction of different substituents or functional groups to alter the compound's physical, chemical, and biological properties.
- Synthesis efforts have led to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities, compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Antimicrobial studies have also been conducted on compounds with similar structures, indicating potential for developing new antibiotics (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Materials Science Applications
In the realm of materials science, compounds with similar structural features have been synthesized for their unique properties, such as electrochromic behavior, which is valuable in developing smart windows and display technologies. These compounds are designed to change color in response to electrical stimulation, offering potential applications in various electronic devices.
- Novel aromatic polyamides with pendent dimethoxy-substituted units have been prepared, showing promising electrochromic properties and thermal stability (Chang & Liou, 2008).
Mécanisme D'action
Orientations Futures
The study of new compounds is a key part of advancing fields like medicinal chemistry and materials science. This compound, with its complex structure and multiple functional groups, could be of interest in these areas. Future research could explore its synthesis, properties, and potential applications .
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)17-9-8-16(28-4)11-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDOGBMNEHGKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide](/img/structure/B2996480.png)
![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)
![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)


![3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2996488.png)

![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)
![methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2996496.png)
